Fe(R,R-PDP) White-Chen Catalyst

Vue d'ensemble

Description

The Fe(R,R-PDP) White-Chen Catalyst is an Iron-based coordination complex named after Professor M. Christina White and her graduate student Mark S. Chen . It is used along with hydrogen peroxide and acetic acid additive to oxidize aliphatic sp3 C-H bonds in organic synthesis . The catalyst is the first to allow for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates .

Synthesis Analysis

The Fe(R,R-PDP) White-Chen Catalyst is synthesized in several steps. The synthesis involves the reaction between Fe(OAc)_2·4H_2O and P(C_6H_5)_2Cl, followed by ligand exchange with (R,R)-DPEN precursor to give the Fe(R,R-PDP) White-Chen Catalyst.Molecular Structure Analysis

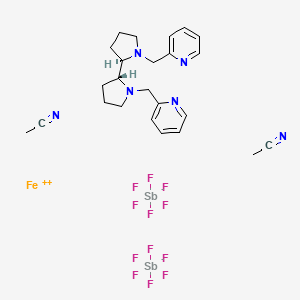

The Fe(R,R-PDP) White-Chen Catalyst is a complex of iron and a chiral phosphine ligand . Its molecular formula is C24H32F12FeN6Sb2 and its molecular weight is 931.908 g·mol −1 .Chemical Reactions Analysis

The Fe(R,R-PDP) White-Chen Catalyst is used in the iron-catalyzed, selective oxidation of C-H bonds . It has shown excellent enantioselectivities and activity in many reactions, including allylic alkylation, hydrogenation, and epoxidation .Physical And Chemical Properties Analysis

The Fe(R,R-PDP) White-Chen Catalyst is a dark-red, crystalline powder that is soluble in a range of solvents, including polar and non-polar solvents. It is air-sensitive and should be handled with care.Applications De Recherche Scientifique

Organic Synthesis

The White–Chen catalyst is an Iron-based coordination complex used along with hydrogen peroxide and acetic acid additive to oxidize aliphatic sp3 C-H bonds in organic synthesis . This makes it a valuable tool in the field of organic chemistry, particularly in the synthesis of complex organic molecules .

Predictable Aliphatic C–H Oxidations

The catalyst is the first to allow for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates . This predictability is based on sterics, electronics, and stereoelectronics, allowing for aliphatic C–H bonds to be thought of as a functional group in the streamlining of organic synthesis .

Electronic Selectivity

In cases where an electron withdrawing group (EWG) is present in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG . This electronic selectivity is a key feature of the White-Chen catalyst, making it a versatile tool in organic synthesis .

Steric Selectivity

When a bulky group is present near multiple aliphatic C-H groups that are electronically equivalent, the bulky White–Chen catalyst will target the less sterically hindered C-H bond . This steric selectivity is another important feature of the White-Chen catalyst, allowing it to be used in a wide range of reactions .

Battery & Energy Storage Technology

The White-Chen Catalyst is also used in the field of battery and energy storage technology . Its unique properties make it a valuable component in the development of new and more efficient energy storage solutions .

LED Manufacturing

Organometallic compounds like the White-Chen Catalyst have applications in LED manufacturing . They can be used as precursors for the deposition of thin films, which are crucial components in LED devices .

Mécanisme D'action

Target of Action

The primary target of the Fe(R,R-PDP) White-Chen Catalyst is the aliphatic sp3 C-H bonds in organic synthesis . The catalyst is used to oxidize these bonds, which are typically unreactive due to their high bond dissociation energy .

Mode of Action

The Fe(R,R-PDP) White-Chen Catalyst operates through a mechanism of electronic selectivity. In the presence of an electron withdrawing group (EWG) in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG . This allows for remarkably predictable oxidations based on sterics, electronics, and stereoelectronics .

Biochemical Pathways

The Fe(R,R-PDP) White-Chen Catalyst affects the oxidation pathway of aliphatic C-H bonds. The catalyst enables the oxidation of these bonds, transforming them into functional groups that can participate in further chemical reactions . This broadens the range of organic substrates that can be used in synthesis .

Pharmacokinetics

Its effectiveness in catalyzing reactions is influenced by factors such as concentration and reaction conditions .

Result of Action

The result of the action of the Fe(R,R-PDP) White-Chen Catalyst is the selective oxidation of aliphatic C-H bonds. This allows for the conversion of these bonds into functional groups, enabling the streamlining of organic synthesis . The catalyst has proven to be remarkably predictable, allowing for aliphatic C–H bonds to be thought of as a functional group .

Action Environment

The action of the Fe(R,R-PDP) White-Chen Catalyst is influenced by several environmental factors. For instance, the presence of an electron withdrawing group in the substrate can guide the selectivity of the oxidation . Additionally, steric factors can influence the catalyst’s selectivity, with the catalyst targeting less sterically hindered C-H bonds when multiple electronically equivalent aliphatic C-H groups are present .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m1................./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNWHBGEOCZDBX-QSKJABRXSA-B | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#N.CC#N.C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F12FeN6Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660717 | |

| Record name | White–Chen catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fe(R,R-PDP) White-Chen Catalyst | |

CAS RN |

959395-10-9 | |

| Record name | White–Chen catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidinebis(acetonitrile)iron(II) hexafluoroantimonate Fe(S,S-PDP) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

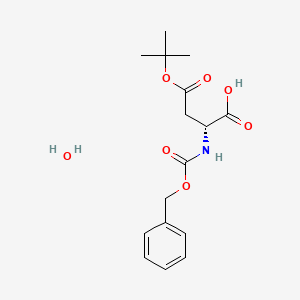

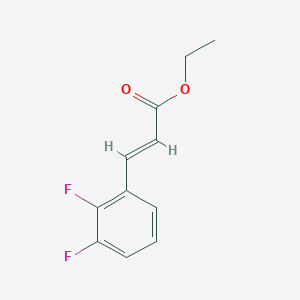

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)